molecular formula C5H8<br>CH2=C(CH3)CH=CH2<br>C5H8 B109036 Isoprene CAS No. 78-79-5

Isoprene

Cat. No. B109036
CAS RN: 78-79-5
M. Wt: 68.12 g/mol
InChI Key: RRHGJUQNOFWUDK-UHFFFAOYSA-N
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Patent
US05872277

Procedure details

In contrast, the use of dichloroacetic acid (a liquid, bp: 194° C.; Ka =5.53×10-2) in molar excess in the above reaction results in a moderate yield (approximately 50%) of the corresponding ester (prenyl dichloroacetate, systematically named, 3-methyl-2-buten-1-yl dichloroaceate). Addition of a minor amount of an alkali-metal or alkaline-earth metallic salt or metallic salt of dichloroacetic acid (i.e., the conjugate base of dichloroacetic acid) to the reaction mixture containing dichloroacetic acid resulted in a better conversion of isoprene to prenyl dichloroacetate: 70-95% yields of the ester were obtained. This metallic salt is continuously regenerated in the reaction process.
Name
3-methyl-2-buten-1-yl dichloroaceate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:11])[C:3]([O:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])=[O:4].ClC(Cl)C(O)=O>>[CH2:6]=[CH:7][C:8](=[CH2:9])[CH3:10].[Cl:1][CH:2]([Cl:11])[C:3]([O:5][CH2:6][CH:7]=[C:8]([CH3:9])[CH3:10])=[O:4]

Inputs

Step One
Name
3-methyl-2-buten-1-yl dichloroaceate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)OCC=C(C)C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Addition of a minor amount of an alkali-metal

Outcomes

Product
Name
Type
product
Smiles
C=CC(C)=C
Name
Type
product
Smiles
ClC(C(=O)OCC=C(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.